![molecular formula C25H15N3O13S2-2 B3179282 Tfax 488, SE CAS No. 222164-96-7](/img/structure/B3179282.png)
Tfax 488, SE
Overview
Description
Tfax 488, SE is an amine reactive green fluorescent dye . It is insensitive to pH in the range 4 - 10 and forms bright and photostable conjugates with proteins and antibodies .
Molecular Structure Analysis
The chemical name of Tfax 488, SE is 3,6-Diamino-9-[2-carboxy-4(5)-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5-disulfoxanthylium bislithium salt . The molecular weight is 643.41 .Chemical Reactions Analysis
Tfax 488, SE is known to form bright and photostable conjugates with proteins and antibodies . It is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes .Physical And Chemical Properties Analysis
Tfax 488, SE has an excitation maximum of 495 nm and an emission maximum of 515 nm. Its extinction coefficient is 73,000 M-1cm-1 and the quantum yield is 0.92 . It is not cell permeable and is insensitive to pH in the range 4 - 10 .Scientific Research Applications
Application in Lithium Extraction
The compound, being a lithium salt, has potential applications in the extraction of lithium from salt lakes . The extraction process is simpler than lithium extraction from ore, lower cost, less environmental pollution and can meet the current demand of lithium products market . The selection of materials, the optimization of preparation methods, and the research of lithium separators are key directions to improve the total yield of lithium resources in salt lakes .
Use in Fluorescence Imaging
Tfax 488, SE is an amine reactive green fluorescent dye . It forms bright and photostable conjugates with proteins and antibodies, making it suitable for use in flow cytometry, two-photon excitation microscopy (TPE), and super resolution microscopy techniques, such as dSTORM, SIM and STED .
Application in Electrochemical Performance of Lithium Metal Batteries
DisulfoxanthyliuM Inner Salt LithiuM Salt could potentially influence the electrochemical performance of lithium metal batteries . Dissociated Li-ions present rapid transfer dynamics through solvation with a solvent in liquid batteries or complexation–decomplexation with a polymer in solid batteries .
Use in Synthesis of Hybrid Molecules
The compound 3,6-DiaMino-9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5- has been used in the synthesis of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins . These hybrid molecules have shown significant cytotoxic activity and may serve as a lead structure for further development of new antitumor drugs .
Role in the Preparation of 2,4,6-Tri-substituted-1,3,5-Triazines
The compound has been used in the preparation of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Potential Use in the Construction of Novel Cytotoxic Compounds
The hybrid molecule composed of 2,4-diamino-1,3,5-triazine and 2-iminocoumarin was proven to be a promising heterocyclic scaffold for the construction of novel cytotoxic compounds .
Mechanism of Action
Target of Action
The primary target of Tfax 488, SE, also known as DisulfoxanthyliuM Inner Salt LithiuM Salt, is proteins and antibodies . This compound is a green fluorescent dye that binds to these targets, forming bright and photostable conjugates .
Mode of Action
Tfax 488, SE interacts with its targets (proteins and antibodies) by forming bright and photostable conjugates . The compound is used in various microscopy techniques such as flow cytometry, two-photon excitation microscopy (TPE), and super-resolution microscopy technologies like dSTORM, SIM, and STED .
Biochemical Pathways
Tfax 488, SE is a xanthene dye substituted two times by a sulfonic acid and is used as fluorescent probes, particularly in biological samples . It is more photostable than fluorescein , which means it can withstand more light exposure before it starts to degrade, making it useful for long-term imaging studies.
Pharmacokinetics
The pharmacokinetics of lithium salts, including DisulfoxanthyliuM Inner Salt LithiuM Salt, are influenced by various factors such as age, body weight, pathophysiological modifications, and drug-drug interactions . .
Result of Action
The result of the action of Tfax 488, SE is the formation of bright and photostable conjugates with proteins and antibodies . These conjugates can be visualized using various microscopy techniques, providing valuable information about the location and behavior of the target molecules in biological samples.
Action Environment
The action, efficacy, and stability of Tfax 488, SE can be influenced by environmental factors such as pH and light exposure. , and it is more photostable than fluorescein, meaning it can withstand more light exposure before it starts to degrade.
properties
IUPAC Name |
3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGGEVYPRTFDS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O13S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
disulfoxanthyliuM Inner Salt LithiuM Salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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